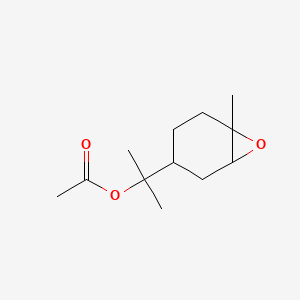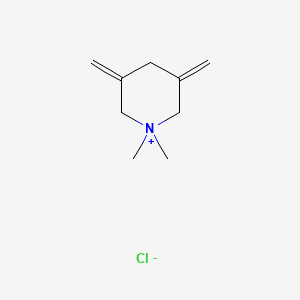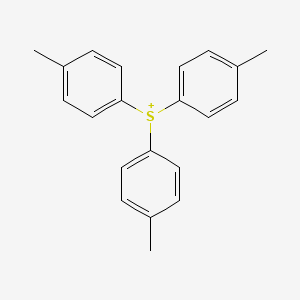
1-(Bis(4-methylphenyl)-lambda(4)-sulfanyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NSC 157930 involves the reaction of 4-methylphenylsulfonium salts with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity.
化学反应分析
NSC 157930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 157930 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学研究应用
NSC 157930 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of NSC 157930 involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and function. This can result in various biological effects, including changes in cell signaling pathways and gene expression. The specific molecular targets and pathways involved depend on the context in which the compound is used.
相似化合物的比较
NSC 157930 can be compared with other similar compounds, such as other sulfonium salts. These compounds share similar chemical properties and reactivity, but may differ in their specific applications and effects. For example, other sulfonium salts may have different molecular targets or pathways, resulting in unique biological effects. Some similar compounds include:
- Tris(4-methylphenyl)sulfonium chloride
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium iodide
These compounds can be used as references to highlight the uniqueness of NSC 157930 in terms of its specific applications and effects.
属性
CAS 编号 |
22417-22-7 |
|---|---|
分子式 |
C21H21S+ |
分子量 |
305.5 g/mol |
IUPAC 名称 |
tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/q+1 |
InChI 键 |
QKFJVDSYTSWPII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



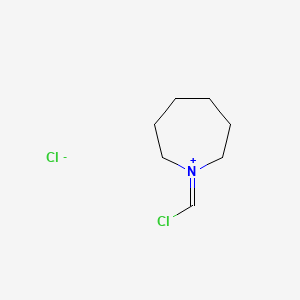
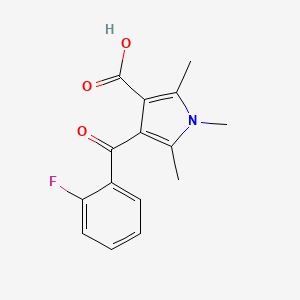




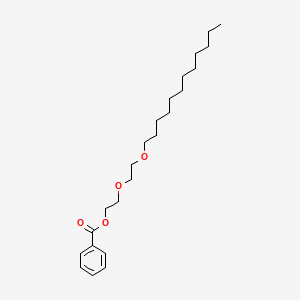
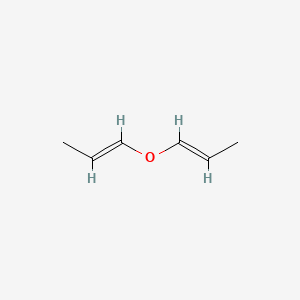
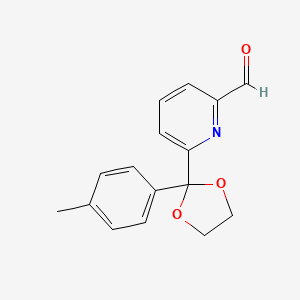
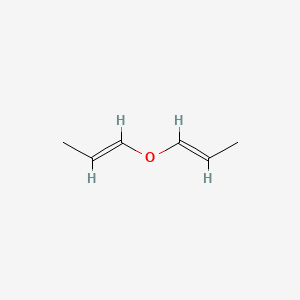
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
